喹啉-6-羧酰胺

概述

描述

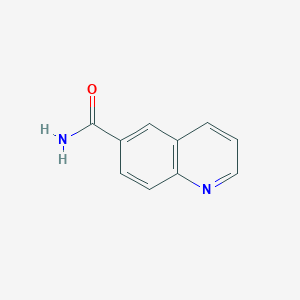

Quinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself consists of a benzene ring fused with a pyridine ring.

科学研究应用

Synthesis of Quinoline-6-Carboxamide Derivatives

The synthesis of quinoline-6-carboxamide derivatives has been extensively studied using various methodologies, particularly palladium-catalyzed reactions. The aminocarbonylation of 6-iodoquinoline has emerged as a prominent method for producing these derivatives. This reaction involves the introduction of amide functionalities into the quinoline structure, which is crucial for enhancing biological activity.

Key Synthetic Routes:

- Palladium-Catalyzed Aminocarbonylation : This method utilizes amine nucleophiles under elevated carbon monoxide pressure to yield quinoline-6-carboxamides with high selectivity and efficiency .

- Buchwald–Hartwig Amination : This approach has been used to functionalize the quinoline ring at position 6, leading to various derivatives that exhibit promising biological properties .

Biological Evaluation and Pharmacological Activities

Quinoline-6-carboxamide derivatives have been investigated for their pharmacological activities, particularly as potential therapeutics in treating neurological disorders and cancer.

Pharmacological Properties:

- mGluR1 Antagonists : Some derivatives have shown significant inhibitory activity against the metabotropic glutamate receptor 1 (mGluR1), which is implicated in neuropathic pain. For example, compound 13c demonstrated an IC50 value of 2.16 µM in inhibiting mGluR1, indicating its potential as a lead compound for further development .

- Anti-Cancer Activity : Certain quinoline derivatives have exhibited cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development. The structure–activity relationship studies suggest that modifications at the 6-position can enhance their efficacy .

Case Studies and Experimental Findings

Several case studies highlight the effectiveness of quinoline-6-carboxamide derivatives in biological systems:

Case Study 1: Neuropathic Pain Model

In a study involving a spinal nerve ligation model for neuropathic pain, compound 13c was administered to rats. The results indicated a reduction in mechanical allodynia and cold allodynia, although its efficacy was not superior to gabapentin, a standard treatment . This study underscores the need for further optimization of quinoline derivatives to enhance their therapeutic potential.

Case Study 2: Antimicrobial Activity

Quinoline-6-carboxamide derivatives have also been evaluated for antimicrobial properties. Some compounds demonstrated significant inhibition against bacterial strains, suggesting their utility as antimicrobial agents. The mechanism of action is believed to involve interference with bacterial DNA gyrase activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of quinoline-6-carboxamide derivatives. Key findings from SAR studies include:

- Substituent Effects : The presence of hydrophobic cyclic amines at the R1 position enhances mGluR1 antagonistic activity. Smaller secondary amide groups at R2 and R3 also contribute positively to inhibitory potency .

- Diversity in Functional Groups : A wide range of amine nucleophiles can be utilized in the synthesis process, allowing for the exploration of diverse chemical space and identification of potent bioactive compounds .

Data Table: Inhibitory Activity of Selected Quinoline Derivatives

| Compound | R1 (Amine) | % Inhibition (mGluR1) at 10 µM |

|---|---|---|

| 12b | Pyrrolidine | 65.97 |

| 13c | Piperidine | 76.76 |

| 14a | Piperazine | 28.73 |

This table summarizes some key findings related to the inhibitory activities of selected quinoline derivatives against mGluR1, highlighting their potential as therapeutic agents.

作用机制

Target of Action

Quinoline-6-carboxamide primarily targets protein kinases (PKs) . PKs are crucial regulators of cell survival and proliferation, making them promising targets for cancer treatments .

Mode of Action

Quinoline-6-carboxamide derivatives interact with PKs, leading to significant changes in cell behavior . Specifically, these compounds have shown to induce apoptosis, a form of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This interaction disrupts the normal function of PKs, thereby inhibiting cell survival and proliferation .

Biochemical Pathways

The interaction of Quinoline-6-carboxamide with PKs affects several biochemical pathways. The most notable is the induction of apoptosis. This process is initiated by extracellular or intracellular death signals, which trigger the activation of pro-Caspase and Caspase . The compound’s interaction with PKs leads to the down-regulation of Bcl-2, an anti-apoptotic protein, and the up-regulation of BAX and Caspase-3, pro-apoptotic proteins . This shift in protein expression triggers apoptosis, leading to cell death .

Pharmacokinetics

This means that these compounds can be effectively absorbed into the bloodstream when taken orally and are unlikely to affect the central nervous system .

Result of Action

The primary result of Quinoline-6-carboxamide’s action is the induction of apoptosis in targeted cells . This leads to a decrease in cell survival and proliferation, particularly in cancer cells . The compound’s ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer treatment .

生化分析

Biochemical Properties

Quinoline-6-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with metabotropic glutamate receptor type 1 (mGluR1), acting as an antagonist . This interaction inhibits the receptor’s activity, which is involved in the regulation of neurotransmitter release and synaptic plasticity. Additionally, Quinoline-6-carboxamide has been found to inhibit Pim-1 kinase, a protein kinase involved in cell survival and proliferation . This inhibition leads to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3, promoting apoptosis in cancer cells .

Cellular Effects

Quinoline-6-carboxamide has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by modulating the expression of apoptosis-related proteins such as Bcl-2, BAX, and Caspase-3 . This compound also affects cell signaling pathways, including those mediated by mGluR1, leading to alterations in gene expression and cellular metabolism . Furthermore, Quinoline-6-carboxamide has demonstrated anti-proliferative activity against several cancer cell lines, including MCF-7, CACO, HepG-2, and HCT-116 .

Molecular Mechanism

The molecular mechanism of action of Quinoline-6-carboxamide involves its binding interactions with specific biomolecules and the subsequent modulation of their activity. As an mGluR1 antagonist, it binds to the receptor and prevents its activation by glutamate, thereby inhibiting downstream signaling pathways . Additionally, Quinoline-6-carboxamide inhibits Pim-1 kinase by binding to its active site, leading to the suppression of kinase activity and the induction of apoptosis . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinoline-6-carboxamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that Quinoline-6-carboxamide maintains its stability under various conditions and exhibits consistent biological activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of mGluR1 and Pim-1 kinase, leading to prolonged anti-proliferative and pro-apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of Quinoline-6-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit mGluR1 and Pim-1 kinase without causing significant toxicity . At higher doses, Quinoline-6-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Quinoline-6-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of Quinoline-6-carboxamide, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of Quinoline-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, Quinoline-6-carboxamide can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and therapeutic effects.

Subcellular Localization

Quinoline-6-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize predominantly in the cytoplasm, where it interacts with target proteins such as mGluR1 and Pim-1 kinase . Additionally, Quinoline-6-carboxamide may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-6-carboxamide can be achieved through various methods. One common approach involves the reaction of quinoline-6-carboxylic acid with ammonia or amines under suitable conditions. For instance, the reaction of quinoline-6-carboxylic acid with ammonia in the presence of a dehydrating agent like thionyl chloride can yield quinoline-6-carboxamide .

Industrial Production Methods

Industrial production methods for quinoline-6-carboxamide often involve scalable and efficient synthetic routes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and green chemistry approaches to minimize environmental impact .

化学反应分析

Types of Reactions

Quinoline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-6-carboxylic acid.

Reduction: Reduction reactions can convert it to quinoline-6-carboxylate.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom of the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include quinoline-6-carboxylic acid, quinoline-6-carboxylate, and various substituted quinoline derivatives .

相似化合物的比较

Similar Compounds

- Quinoline-2-carboxamide

- Quinoline-4-carboxamide

- Quinoline-8-carboxamide

- Quinolone-3-carboxamide

- Arylcarboxamide derivatives

Uniqueness

Quinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinoline carboxamides, it has shown higher selectivity and potency in inhibiting certain protein kinases, making it a promising candidate for anti-cancer drug development .

生物活性

Quinoline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of quinoline-6-carboxamide derivatives, highlighting their anticancer, antimicrobial, and anti-inflammatory properties.

1. Synthesis of Quinoline-6-Carboxamide Derivatives

The synthesis of quinoline-6-carboxamide derivatives typically involves the aminocarbonylation of 6-iodoquinoline with various amine nucleophiles. This method has been optimized to yield high selectivity and efficiency in producing both carboxamides and ketoamides. The reaction conditions, such as carbon monoxide pressure and the choice of catalysts (e.g., Pd(OAc)2 with XantPhos), significantly influence the yield and purity of the products .

Table 1: Summary of Synthesis Conditions for Quinoline-6-Carboxamide Derivatives

| Amine Used | CO Pressure (bar) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Piperidine | 40 | 6 | 75 |

| Tert-butylamine | Atmospheric | 2 | 84 |

| Cyclohexylamine | Atmospheric | 4 | 90 |

2. Anticancer Activity

Recent studies have demonstrated that quinoline-6-carboxamide derivatives exhibit significant anticancer properties. For example, compounds synthesized from this scaffold have been tested against various cancer cell lines, including breast cancer (MCF-7, SKBR3) and leukemia (RPMI-8226).

One study reported that specific derivatives showed IC50 values as low as 8.50 μM against MCF-7 cells, indicating potent antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and cell cycle arrest at the G2-M phase .

Table 2: Anticancer Activity of Selected Quinoline-6-Carboxamide Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 5k | MCF-7 | 8.50 | Apoptosis induction, G2-M arrest |

| Compound 5l | MDA-MB-231 | 12.51 | Apoptosis induction |

| Compound 13c | RPMI-8226 | 0.45 - 0.91 | Caspase-3 activation |

3. Antimicrobial Activity

Quinoline derivatives also exhibit antimicrobial properties. For instance, studies have shown that certain quinoline-based compounds possess activity against multidrug-resistant strains of bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the quinoline ring can enhance or diminish antimicrobial efficacy.

For example, a derivative with a chlorine atom at position 6 demonstrated significant activity against Leishmania species with an IC50 value of approximately 0.22 μM, showcasing its potential as an antileishmanial agent .

4. Anti-inflammatory Properties

In addition to their anticancer and antimicrobial activities, quinoline-6-carboxamide derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

Several case studies illustrate the therapeutic potential of quinoline-6-carboxamide derivatives:

- Breast Cancer Treatment : A study involving a series of synthesized quinoline derivatives showed promising results in inhibiting breast cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index.

- Leishmaniasis Management : Another study highlighted the efficacy of a specific quinoline derivative in reducing parasite load in infected mice models, suggesting its potential as a treatment for leishmaniasis.

- Tuberculosis : Research on quinoline derivatives has also pointed towards their effectiveness against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.5 μg/mL .

属性

IUPAC Name |

quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNAJWHTELQUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453374 | |

| Record name | Quinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-43-4 | |

| Record name | 6-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key biological targets of Quinoline-6-carboxamide derivatives?

A1: Quinoline-6-carboxamide derivatives have been explored for various biological targets, including:

- Cannabinoid Receptors: These compounds exhibit potent and selective agonistic activity towards the Cannabinoid CB2 receptor. [, ] Research indicates that (R)-enantiomers tend to possess higher affinity for the CB2 receptor compared to (S)-enantiomers. [, ]

- Metabotropic Glutamate Receptor type 1 (mGluR1): Certain 2-substituted quinoline-6-carboxamide derivatives demonstrate antagonistic activity against mGluR1. []

- Toll-like Receptor 2 (TLR2): Some dihydropyridine-quinolone carboxamides display agonistic activity towards TLR2. []

Q2: How does the structure of Quinoline-6-carboxamide influence its activity as a CB2 receptor agonist?

A2: The structure of Quinoline-6-carboxamide derivatives significantly impacts their CB2 receptor activity. Studies have demonstrated that specific structural modifications, such as the introduction of a chiral center, can lead to variations in binding affinity. For instance, the (R)-enantiomers of certain derivatives exhibit a greater affinity for the CB2 receptor compared to their (S)-counterparts. [, ]

Q3: Have any Quinoline-6-carboxamide derivatives demonstrated promising results in in vivo pain models?

A3: Yes, compound MT178, a specific Quinoline-6-carboxamide derivative, has demonstrated significant analgesic effects in various animal models of pain, including inflammatory and chronic pain. These effects are attributed to its selective activation of the CB2 receptor. []

Q4: Beyond pain management, what other therapeutic areas have been explored for Quinoline-6-carboxamide derivatives?

A4: Research has explored the potential application of Quinoline-6-carboxamide derivatives in several therapeutic areas:

- Antibacterial agents: Novel quinoline-6-carboxamide and 2-chloroquinoline-4-carboxamide derivatives have shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus. []

- Anticancer agents: Several studies investigate the anticancer properties of Quinoline-6-carboxamide derivatives. Notably, research has focused on bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) and their structure-activity relationships in the context of anticancer activity. []

- Corrosion inhibition: Certain Quinoline-6-carboxamide derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments. [, ]

Q5: What are some of the challenges associated with the development of Quinoline-6-carboxamide derivatives as therapeutic agents?

A5: While Quinoline-6-carboxamides exhibit promising activity for various applications, challenges remain in their development as therapeutic agents. These include:

- Solubility and bioavailability: Some derivatives may exhibit limited solubility, potentially affecting their oral bioavailability. []

Q6: Are there any known Structure-Activity Relationship (SAR) trends for Quinoline-6-carboxamides?

A6: Yes, several studies have focused on understanding the SAR of Quinoline-6-carboxamide derivatives. These studies have revealed that modifications to the core structure, particularly at the 2nd position and the carboxamide moiety, significantly impact the compound's potency, selectivity, and overall biological activity. [, , , ] For instance, the presence of a 4-methoxy-substituted aromatic ring in the carboxamide portion appears to be beneficial for diuretic activity. []

Q7: What synthetic approaches are commonly employed for the synthesis of Quinoline-6-carboxamide derivatives?

A7: Common synthetic routes for Quinoline-6-carboxamide derivatives include:

- Amidation reactions: This involves reacting the corresponding quinoline-6-carboxylic acid with various amines in the presence of a coupling agent and a base. []

- Palladium-catalyzed aminocarbonylation: This method allows for the introduction of both amide and ketoamide functionalities at the 6th position of the quinoline core. []

Q8: How is computational chemistry being utilized in the research of Quinoline-6-carboxamide derivatives?

A8: Computational chemistry plays a crucial role in understanding and predicting the properties of these compounds. Techniques like QSAR modeling are employed to establish relationships between the structure of Quinoline-6-carboxamides and their biological activity, enabling the rational design of novel derivatives with improved profiles. []

Q9: What analytical techniques are used to characterize Quinoline-6-carboxamide derivatives?

A9: Various analytical techniques are employed to characterize and quantify Quinoline-6-carboxamide derivatives, including:

- Spectroscopic methods: This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. [, , , ]

- X-ray diffraction: Single-crystal X-ray diffraction is valuable for determining the three-dimensional structure of crystalline derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。